

# Application Notes and Protocols: Mechanism of CO Oxidation on Palladium Dioxide Surfaces

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## Compound of Interest

Compound Name: *Palladium dioxide*

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## Introduction

The catalytic oxidation of carbon monoxide (CO) is a critical reaction in various industrial and environmental applications, including automotive exhaust treatment and gas purification. Palladium-based catalysts are highly effective for this reaction. While much research has focused on metallic palladium and palladium(II) oxide (PdO), **palladium dioxide** (PdO<sub>2</sub>) has been identified as a potentially highly active phase, exhibiting a nearly negligible activation energy for CO oxidation under certain conditions.<sup>[1]</sup> Understanding the intricate mechanisms of CO oxidation on PdO<sub>2</sub> surfaces is paramount for the rational design of more efficient and durable catalytic converters and sensors.

These application notes provide a comprehensive overview of the current understanding of CO oxidation mechanisms on palladium oxide surfaces, with a specific focus on the theoretical and experimental approaches used to elucidate these pathways. Detailed protocols for key experimental techniques are provided to enable researchers to investigate these processes.

## Reaction Mechanisms on Palladium Oxide Surfaces

The oxidation of CO on palladium oxide surfaces is primarily understood to proceed via two main mechanisms: the Langmuir-Hinshelwood (LH) and the Eley-Rideal (ER) mechanisms. The dominant pathway is highly dependent on the specific surface structure and stoichiometry of the palladium oxide, as well as the reaction conditions.<sup>[1][2]</sup>

- Langmuir-Hinshelwood (LH) Mechanism: In this mechanism, both CO and O<sub>2</sub> adsorb onto the catalyst surface before reacting. On stoichiometric PdO(101) surfaces, strong adsorption of CO can lead to a favorable oxidation pathway via the LH mechanism.[2][3][4][5] The reaction between an adsorbed CO molecule and a surface oxygen atom has a calculated activation energy of approximately 0.66 eV.[2][3][4][5]
- Eley-Rideal (ER) Mechanism: This mechanism involves the direct reaction of a gas-phase CO molecule with an adsorbed oxygen atom on the catalyst surface.[1] This pathway is particularly relevant on oxygen-rich surfaces that are inert to CO adsorption, such as the PdO(100)-O surface.[3][4][5] Theoretical studies suggest that this direct reaction can have a very low activation energy, as low as 0.24 eV, facilitated by a reaction tunnel provided by an adjacent palladium atom.[3][4][5]

The interplay between these mechanisms is critical. For instance, while the LH mechanism may be favorable on some surfaces, a high coverage of CO can block sites for oxygen adsorption, thus inhibiting the reaction.[2] In such cases, the ER mechanism may become the more dominant pathway.

## The Role of Different Palladium Species

The oxidation state of palladium plays a crucial role in the catalytic activity. Operando spectroscopic studies on supported palladium catalysts (e.g., Pd/CeO<sub>2</sub>) have revealed a dynamic interplay between different palladium species during CO oxidation:

- Metallic Pd (Pd<sup>0</sup>): While active at higher temperatures, metallic palladium can be prone to CO poisoning at lower temperatures, where it acts as a spectator species.[6]
- Sub-oxidized Pd (Pd<sup>δ+</sup>): These species, often found at the interface between palladium and a support like ceria, are thought to be the most active sites for low-temperature CO oxidation.[6]
- Palladium(II) Oxide (PdO): This is a common and well-studied phase. Its reactivity depends on the specific crystal face.
- **Palladium Dioxide (PdO<sub>2</sub>)**: Theoretical studies suggest that PdO<sub>2</sub> surfaces may exhibit very high activity for CO oxidation.[1]

# Quantitative Data for CO Oxidation on Palladium Oxide Surfaces

The following table summarizes key quantitative data from theoretical studies on the activation energies for different elementary steps in CO oxidation on various palladium oxide surfaces.

Reaction Pathway	Surface	Mechanism	Activation Energy (Ea)	Reference
$\text{CO(ads)} + \text{O(ads)} \rightarrow \text{CO}_2(\text{g})$	PdO(101)	Langmuir-Hinshelwood	0.66 eV	[2][3][4][5]
$\text{CO(g)} + \text{O(ads)} \rightarrow \text{CO}_2(\text{g})$	PdO(100)-O	Eley-Rideal	0.24 eV	[3][4][5]
$\text{CO(g)} + \text{O(ads)} \rightarrow \text{CO}_2(\text{g})$	PdO(100)-O	Eley-Rideal	0.60 eV	[7]
$\text{CO(g)} + \text{O(ads)} \rightarrow \text{CO}_2(\text{g})$	PdO(101)	Eley-Rideal	0.70 eV	[7]
$\text{CO(ads)} + \text{O}_2(\text{ads}) \rightarrow \text{CO}_2(\text{g}) + \text{O(ads)}$	PdO(101)	Langmuir-Hinshelwood	0.57 eV	[7]

## Signaling Pathway and Experimental Workflow Diagrams

## Reaction Mechanisms

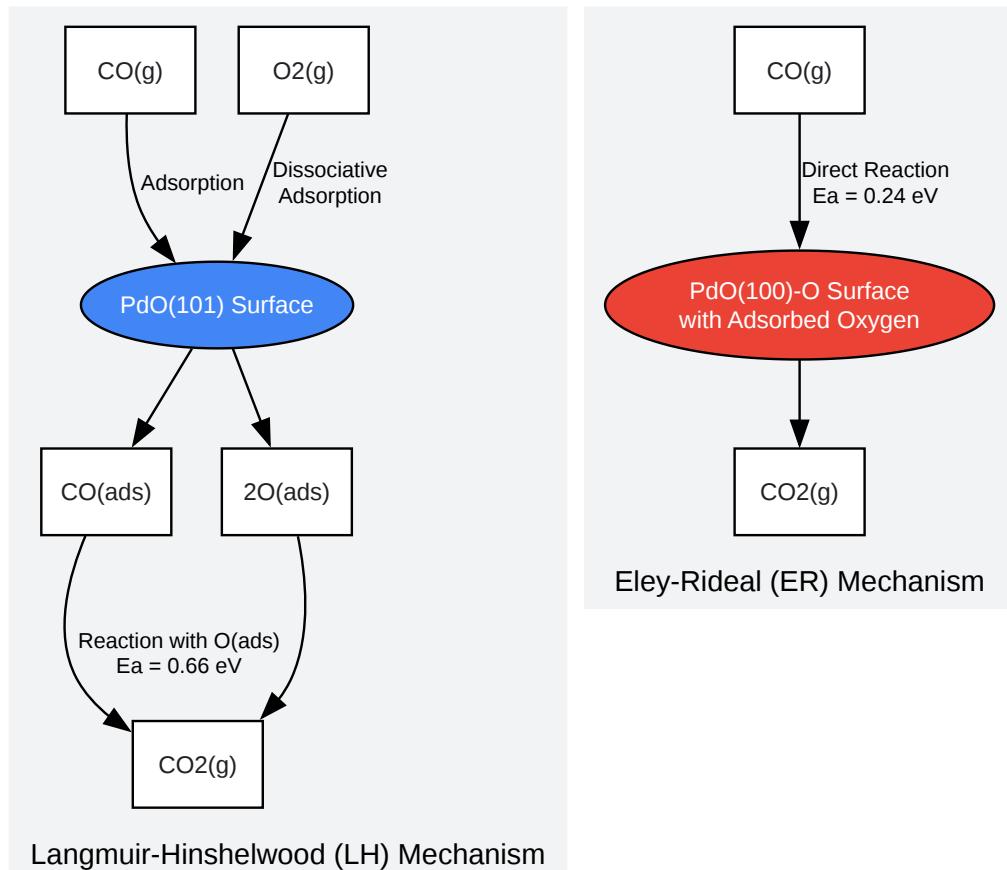


Figure 1. CO Oxidation Mechanisms on PdO Surfaces

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Caption: CO Oxidation Mechanisms on PdO Surfaces.

## Experimental Workflow

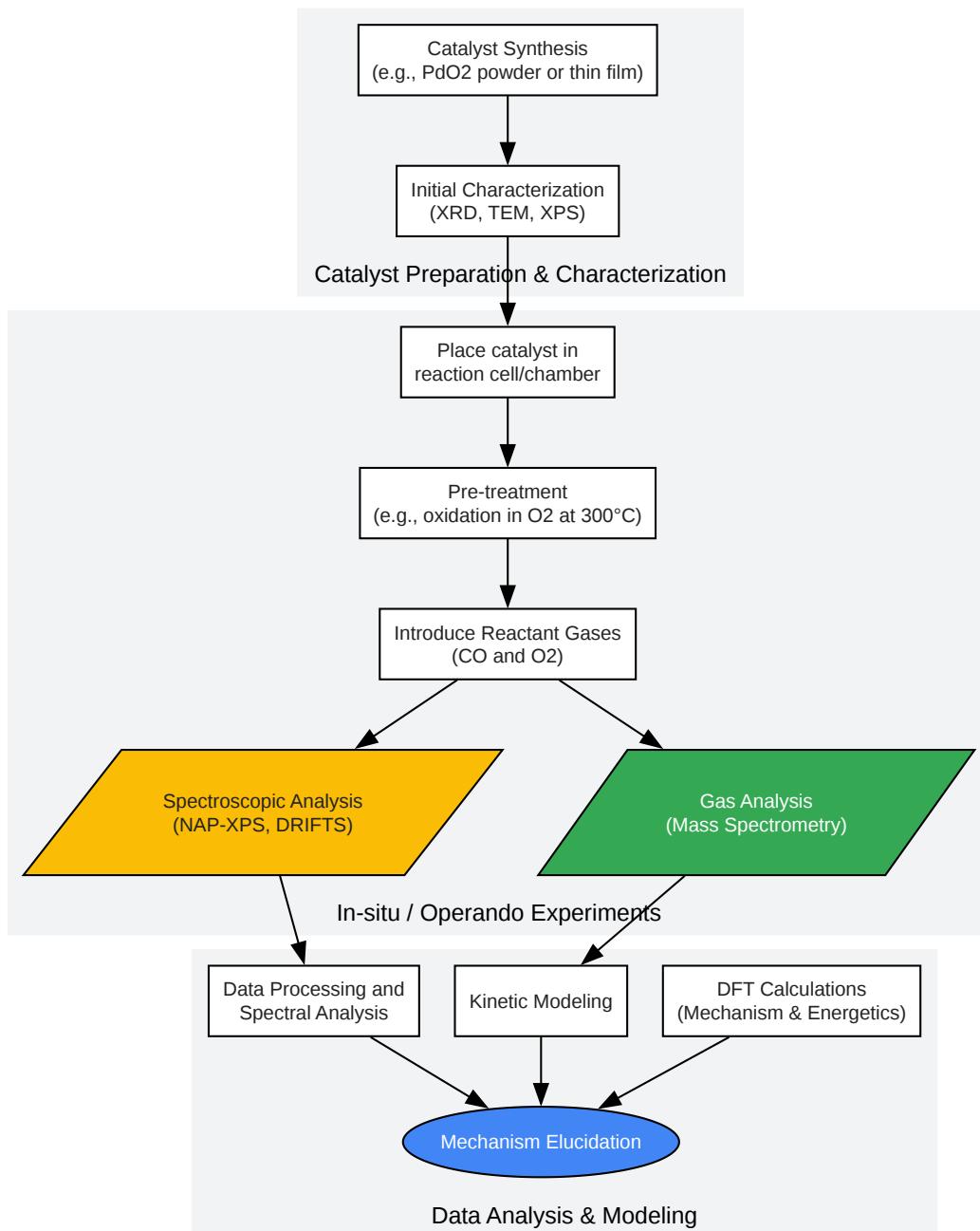


Figure 2. Experimental Workflow for Studying CO Oxidation

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